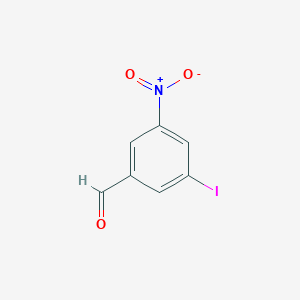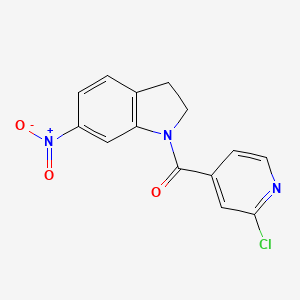![molecular formula C15H16N4O2S B2441128 1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946379-69-7](/img/structure/B2441128.png)
1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrazolopyrimidinone core, which is a type of heterocyclic compound. Heterocyclic compounds are widely found in nature and are a significant part of many pharmaceuticals and functional materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidinone ring, a common feature in many bioactive compounds. The 2-hydroxyethyl and 4-methylbenzylthio groups attached to this core would likely influence its physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazolopyrimidinone core and the attached functional groups. The thioether group (4-methylbenzylthio) and the hydroxyethyl group could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxyethyl group and the relatively nonpolar 4-methylbenzylthio group could impact its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives similar to the compound exhibit potent anticancer activities. For instance, studies on thiazole and benzothiazole fused pyranopyrimidine derivatives have highlighted their effectiveness in inhibiting the proliferation of various cancer cell lines, including prostate, breast, cervical, and colon cancers. These compounds selectively target cancer cells over normal cells, suggesting their potential as targeted anticancer agents (Nagaraju et al., 2020). Similarly, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and found to exhibit significant antitumor activity, highlighting the therapeutic potential of this class of compounds in cancer treatment (Kandeel et al., 2012).
Antimicrobial Activity
Some derivatives have shown promising antimicrobial properties. For instance, novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives, related in structure to the target compound, have demonstrated antimicrobial activity against a variety of pathogens. This suggests the potential use of these compounds in the development of new antimicrobial agents (Hawas et al., 2012).
Anti-Inflammatory Evaluation
Pyrazole derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory properties. The findings indicate that these compounds have significant anti-inflammatory activities, comparable to those of celecoxib, a well-known anti-inflammatory drug. This opens up potential applications in the development of new anti-inflammatory treatments (Fahmy et al., 2012).
Molecular Docking Studies
Further research into the molecular interactions of these compounds, through molecular docking studies, has provided insights into their mechanism of action. For example, the binding affinity of thiazole/benzothiazole fused pyranopyrimidine derivatives to the colchicine binding site of tubulin polymer suggests a mechanism for their antiproliferative activity, which could inform the design of new anticancer drugs (Nagaraju et al., 2020).
Future Directions
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-[(4-methylphenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-2-4-11(5-3-10)9-22-15-17-13-12(14(21)18-15)8-16-19(13)6-7-20/h2-5,8,20H,6-7,9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVLKTDOSQCJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2441046.png)
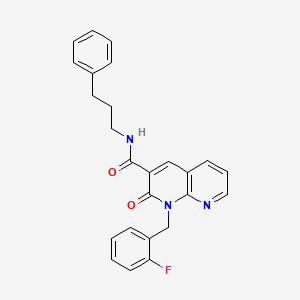
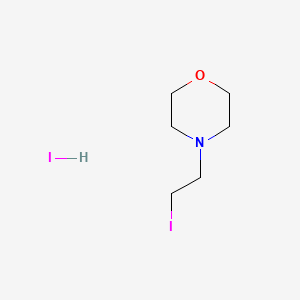
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole](/img/structure/B2441050.png)
![4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2441053.png)
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2441054.png)
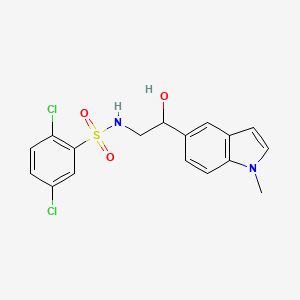
![(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2441058.png)
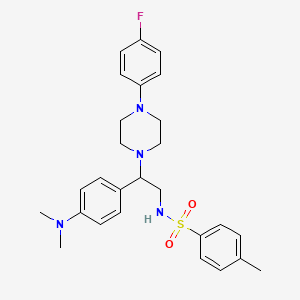
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)-2-propenenitrile](/img/structure/B2441063.png)
